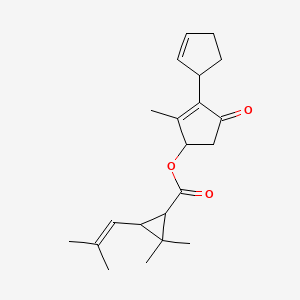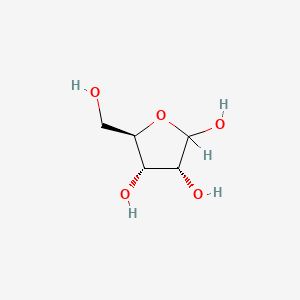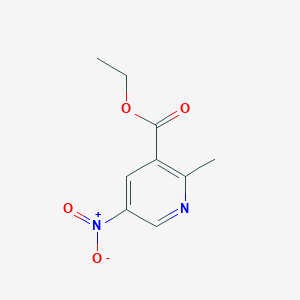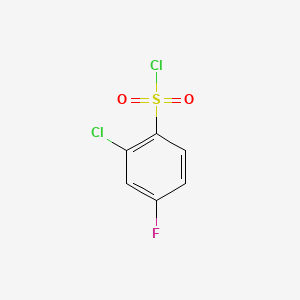![molecular formula C10H14Br2O B1630465 (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 10293-10-4](/img/structure/B1630465.png)
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one: is a brominated derivative of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two bromine atoms at the 3rd and 9th positions of the camphor skeleton. Camphor and its derivatives have been widely studied for their diverse chemical properties and applications in various fields, including pharmaceuticals, perfumery, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphor. One common method is the reaction of camphor with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromo derivatives of camphorquinone.
Reduction: Reduction reactions can yield dibromo derivatives of borneol or isoborneol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Dibromo camphorquinone derivatives.
Reduction: Dibromo borneol or isoborneol derivatives.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of chiral compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its brominated structure may enhance its activity against certain pathogens.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(+)-Camphor: The parent compound without bromine atoms.
(+)-3-Bromocamphor: A monobrominated derivative with a single bromine atom at the 3rd position.
(+)-9-Bromocamphor: A monobrominated derivative with a single bromine atom at the 9th position.
Uniqueness: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to its monobrominated counterparts
Properties
CAS No. |
10293-10-4 |
|---|---|
Molecular Formula |
C10H14Br2O |
Molecular Weight |
310.03 g/mol |
IUPAC Name |
(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7?,9-,10+/m0/s1 |
InChI Key |
DCDNKSJBRIJYEC-CPTYRYLOSA-N |
SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br |
Isomeric SMILES |
C[C@@]12CCC([C@@]1(C)CBr)C(C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















